2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-11(23-16(24)9-12-5-4-7-13(12)22-23)17(25)21-18-20-15(10-26-18)14-6-2-3-8-19-14/h2-3,6,8-11H,4-5,7H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZPEXOJWNOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=N2)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a cyclopenta[c]pyridazine core linked to a thiazole and a pyridine moiety. These structural components suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.
Pharmacological Potential
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the carbonyl group in the cyclopenta[c]pyridazine structure may enhance its ability to interact with DNA or RNA, potentially inhibiting cancer cell proliferation.
- Antimicrobial Properties : The thiazole and pyridine rings are known for their antimicrobial activities. Studies suggest that derivatives of these compounds can inhibit bacterial growth and may be effective against resistant strains.
- COX Inhibition : Some derivatives related to this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, compounds with similar thiazole structures have shown promising results as selective COX-II inhibitors.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It could also interact with various receptors, altering cellular responses and contributing to its pharmacological effects.
- DNA Interaction : The structural features may allow it to intercalate into DNA or RNA, affecting transcription and replication processes.
Case Studies
- Anticancer Studies : A study involving derivatives of cyclopenta[c]pyridazine demonstrated that modifications at the nitrogen positions could lead to enhanced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range.
- Antimicrobial Testing : In vitro tests showed that compounds structurally related to thiazoles exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
- COX Inhibition Analysis : A series of analogs were synthesized and evaluated for their COX-I and COX-II inhibitory activities. One derivative showed an IC50 value of 0.52 μM for COX-II inhibition, indicating strong potential as an anti-inflammatory agent.
Data Summary
| Compound | Structural Features | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | Cyclopenta[c]pyridazine | Anticancer | Low µM |
| 2 | Thiazole-Pyridine | Antimicrobial | MIC < 10 µg/mL |
| 3 | COX-II Inhibitor | Anti-inflammatory | 0.52 µM |
Comparison with Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine fused with ester and nitrophenyl groups.
- Functional Groups: Cyano (-CN), nitro (-NO₂), and ester (-COOEt) substituents.
- Physical Properties : Melting point 243–245°C; yield 51% .
- Spectroscopic Data :
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.3 ppm) and ethyl ester protons (δ 1.2–4.4 ppm).
- ¹³C NMR : Carbonyl carbons at δ 165–170 ppm.
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
Comparison with Target Compound
Structural Insights :
- The thiazole-pyridine moiety in the target may offer enhanced π-π stacking interactions compared to the nitro and ester groups in 1l/2d.
Functional and Spectroscopic Comparisons
Spectroscopic Techniques
- NMR : Both the target compound and analogs 1l/2d rely on ¹H and ¹³C NMR for structural confirmation. The target’s amide proton (N-H) would likely resonate near δ 8–10 ppm, distinct from the ester and nitrophenyl signals in 1l/2d .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, as demonstrated for 1l (calculated m/z 598.1944; observed 598.1946) .
Reactivity and Stability
- The propanamide linker in the target compound could confer hydrolytic sensitivity relative to the ester groups in 1l/2d.
Research Implications and Gaps
- Lumping Strategy: Organic compounds with similar bicyclic frameworks (e.g., pyridazinones, imidazopyridines) may be grouped for predictive modeling of physicochemical properties, as noted in climate-related chemical studies .
- Data Limitations : Direct pharmacological or environmental data for the target compound are absent in the provided evidence. Further studies on its synthesis, bioactivity, and toxicity are needed.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves a multi-step approach, starting with the preparation of the cyclopenta[c]pyridazin core followed by coupling with the thiazole-propanamide moiety. Key steps include:
- Cyclopenta[c]pyridazin formation : Cyclocondensation of diketones with hydrazines under controlled pH (6–7) and temperature (60–80°C) to form the bicyclic system .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclopenta[c]pyridazin fragment to the thiazole-propanamide group in anhydrous DMF .
- Purification : Reverse-phase HPLC or flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
Critical techniques include:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the cyclopenta[c]pyridazin core and amide bond formation .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H] vs. calculated) .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, bond angles, and non-covalent interactions .
Q. What preliminary assays are used to assess biological activity?
- Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity and potency .
- Solubility/logP : Shake-flask method for pharmacokinetic profiling .
Advanced Research Questions
Q. How can synthetic routes be optimized using computational and statistical methods?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to identify critical parameters (e.g., solvent polarity, catalyst loading) for yield optimization .
- Reaction path search : Quantum chemical calculations (DFT) to model transition states and predict regioselectivity in cyclopenta[c]pyridazin formation .
Q. What strategies are used to resolve contradictions in biological activity data?
- Dose-response validation : Repeat assays with tighter control of variables (e.g., cell passage number, serum concentration) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
- Meta-analysis : Compare results with structurally similar compounds (e.g., thieno[3,4-c]pyrazoles) to contextualize discrepancies .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent modulation : Replace the pyridin-2-yl group on the thiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on target binding .
- Scaffold hopping : Substitute the cyclopenta[c]pyridazin core with cyclopenta[d]pyrimidine to assess ring tension impact on activity .
Q. What computational tools are suitable for mechanistic studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or GPCRs .
- MD simulations : GROMACS for analyzing ligand-protein stability over 100-ns trajectories .
- ADMET prediction : SwissADME or ProTox-II to forecast toxicity and metabolic pathways .
Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
- Discrepancies in bioactivity data may arise from assay conditions—standardize protocols using guidelines from and .
- Advanced questions emphasize hypothesis-driven experimentation (e.g., SAR, computational modeling) over exploratory screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
